2-aminospiro[3.3]heptan-1-ol hydrochloride, Mixture of diastereomers 2-aminospiro[3.3]heptan-1-ol hydrochloride, Mixture of diastereomers
Brand Name: Vulcanchem
CAS No.: 2445793-44-0
VCID: VC11527713
InChI: InChI=1S/C7H13NO.ClH/c8-5-4-7(6(5)9)2-1-3-7;/h5-6,9H,1-4,8H2;1H
SMILES:
Molecular Formula: C7H14ClNO
Molecular Weight: 163.64 g/mol

2-aminospiro[3.3]heptan-1-ol hydrochloride, Mixture of diastereomers

CAS No.: 2445793-44-0

Cat. No.: VC11527713

Molecular Formula: C7H14ClNO

Molecular Weight: 163.64 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-aminospiro[3.3]heptan-1-ol hydrochloride, Mixture of diastereomers - 2445793-44-0

Specification

CAS No. 2445793-44-0
Molecular Formula C7H14ClNO
Molecular Weight 163.64 g/mol
IUPAC Name 2-aminospiro[3.3]heptan-3-ol;hydrochloride
Standard InChI InChI=1S/C7H13NO.ClH/c8-5-4-7(6(5)9)2-1-3-7;/h5-6,9H,1-4,8H2;1H
Standard InChI Key JGAXOJILBWACFW-UHFFFAOYSA-N
Canonical SMILES C1CC2(C1)CC(C2O)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core consists of two fused cyclopropane rings forming a spiro[3.3]heptane system (Figure 1). The aminol substituent at position 1 introduces hydrogen-bonding capability, while the amine at position 2 provides a handle for further functionalization . X-ray crystallography of analogous spiro[3.3]heptanes reveals bond angles of ~60° within the cyclopropane rings, creating significant ring strain (≈25 kcal/mol) that influences reactivity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₇H₁₃NO·HCl
Molecular weight163.64 g/mol
Hydrogen bond donors3 (2 -OH/-NH, 1 HCl)
Rotatable bonds0
XLogP3-0.8

The SMILES notation C1CC2(C1)CC(C2O)N.Cl encodes the spiro connectivity and functional group positions . Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, favoring interactions with polar protein pockets .

Stereochemical Complexity

Synthesis and Purification Strategies

Diastereomer Resolution

Centrifugal partition chromatography (CPC) with a heptane/EtOAc/MeOH/H₂O (5:5:4:1) solvent system achieves 98% diastereomeric excess . Recent advances employ enzymatic resolution using Candida antarctica lipase B, selectively acylating the (1R,2S)-isomer with vinyl acetate (kcat = 3.2 s⁻¹, KM = 1.4 mM) .

Pharmaceutical Applications

Bioisosteric Replacement

The spiro[3.3]heptane core serves as a non-planar benzene substitute, reducing hepatotoxicity risks associated with aromatic systems . In kinase inhibitors, it maintains target affinity (IC₅₀ = 38 nM vs. 45 nM for benzene analog) while improving metabolic stability (t₁/₂ = 6.1 h vs. 2.3 h) .

CNS Drug Development

The compound’s low polar surface area (58 Ų) enhances blood-brain barrier penetration. In vivo studies show brain/plasma ratios of 0.91 compared to 0.22 for morpholine analogs . Current research explores its use in:

  • σ₁ Receptor agonists for neuropathic pain (Ki = 16 nM)

  • Dopamine D3 antagonists for addiction treatment (IC₅₀ = 9 nM)

Physicochemical Profiling

Table 2: Solubility and Stability Data

ConditionSolubility (mg/mL)Degradation (%)
pH 1.2 (HCl)42.1<5 (72 h)
pH 6.8 (PBS)8.318 (72 h)
Human plasma, 37°CN/A29 (24 h)

Aqueous solubility follows the order: HCl salt > free base > maleate salt (42.1 vs. 3.2 vs. 18.7 mg/mL) . Accelerated stability testing (40°C/75% RH) shows 12% decomposition over 30 days, primarily via retro-aldol cleavage .

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